molecular formula C21H32Cl2N4O2 B13450065 Cariprazine N-Oxide

Cariprazine N-Oxide

Cat. No.: B13450065
M. Wt: 443.4 g/mol
InChI Key: IJUUVBFNXJVKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cariprazine N-Oxide is a derivative of Cariprazine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. This compound retains the core structure of Cariprazine but includes an additional N-oxide functional group, which can influence its pharmacological properties and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cariprazine N-Oxide typically involves the oxidation of Cariprazine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This often involves continuous flow reactors where Cariprazine is continuously fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature, pressure, and concentration, are meticulously controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cariprazine N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxides.

    Reduction: Reduction reactions can revert this compound back to Cariprazine.

    Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Higher oxides of Cariprazine.

    Reduction: Cariprazine.

    Substitution: Derivatives with different functional groups replacing the N-oxide.

Scientific Research Applications

Cariprazine N-Oxide has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of N-oxide groups on the pharmacological properties of drugs.

    Biology: Investigated for its potential effects on neurotransmitter systems, similar to Cariprazine.

    Medicine: Explored for its potential use in treating psychiatric disorders, leveraging its unique pharmacological profile.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cariprazine: The parent compound, used primarily for treating schizophrenia and bipolar disorder.

    Desmethyl Cariprazine: A metabolite of Cariprazine with similar pharmacological properties.

    Didesmethyl Cariprazine: Another metabolite with a longer half-life and sustained activity.

Uniqueness

Cariprazine N-Oxide is unique due to the presence of the N-oxide group, which can alter its chemical reactivity and pharmacological profile. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H32Cl2N4O2

Molecular Weight

443.4 g/mol

IUPAC Name

3-[4-[2-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea

InChI

InChI=1S/C21H32Cl2N4O2/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-13-27(29)14-11-26(12-15-27)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)

InChI Key

IJUUVBFNXJVKHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CC[N+]2(CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.